(3-((4-fluorophenyl)sulfonyl)azetidin-1-yl)(9H-xanthen-9-yl)methanone
Description
Introduction and Structural Significance
Historical Context and Development
The development of (3-((4-fluorophenyl)sulfonyl)azetidin-1-yl)(9H-xanthen-9-yl)methanone stems from three key historical trajectories:
- Azetidine Chemistry : First synthesized in 1888, azetidines gained prominence after the discovery of azetidine-containing drugs like azelnidipine. Modern [2+2] cycloaddition protocols using visible light photocatalysis have expanded access to functionalized azetidines.
- Sulfonamide Innovations : The 4-fluorophenylsulfonyl group emerged from advancements in site-selective C–H sulfination, particularly palladium-catalyzed protocols with Rongalite.
- Xanthene Derivatives : Originating with von Bayer’s 1871 fluorescein synthesis, xanthenes evolved into photoresponsive scaffolds for drug delivery and imaging.
Structural Classification and Nomenclature
The compound is systematically classified as:
- IUPAC Name : this compound
- Structural Categories :
- Heterocyclic compound (azetidine core)
- Sulfonamide (4-fluorophenylsulfonyl group)
- Polycyclic aromatic ketone (xanthene methanone)
Key functional groups include the sulfonyl bridge (-SO₂-), fluorinated aryl ring, and the tricyclic xanthene system.
Significance of the Three Key Molecular Components
Azetidine Ring System
The four-membered azetidine ring introduces 26–28 kcal/mol of ring strain, conferring unique reactivity:
- Nucleophilic Openings : Strain-driven reactions at the C-N bond enable diversification into amines or tetrahydrofurans.
- Conformational Rigidity : The puckered azetidine geometry restricts rotational freedom, enhancing target binding specificity in drug candidates.
4-Fluorophenylsulfonyl Moiety
This component contributes:
- Metabolic Stability : Fluorine’s electronegativity reduces oxidative metabolism at the para position.
- Hydrogen-Bonding Capacity : The sulfonyl group acts as a hydrogen bond acceptor, improving solubility and protein interactions.
- Synthetic Versatility : Thianthrenium-mediated sulfination allows late-stage functionalization of complex intermediates.
9H-Xanthen-9-yl Methanone Group
The xanthene scaffold provides:
- Photophysical Properties : Extended conjugation enables fluorescence (λₑₓ ≈ 500 nm) useful for bioimaging.
- Structural Planarity : The fused tricyclic system promotes π-stacking interactions with aromatic residues in enzyme pockets.
- Ketone Reactivity : The methanone group serves as a handle for further derivatization via Grignard additions or reductions.
Research Significance and Applications Overview
This compound’s hybrid architecture enables dual functionality in:
- Kinase Inhibition : The sulfonamide and xanthene groups may target ATP-binding pockets, as seen in cobimetinib analogs.
- Photodynamic Therapy : Xanthene’s light absorption could facilitate singlet oxygen generation upon irradiation.
- Prodrug Design : Azetidine ring strain allows controlled release of bioactive amines under physiological conditions.
| Property | Value/Description | Relevance |
|---|---|---|
| Molecular Weight | 423.46 g/mol | Complies with Lipinski’s Rule of 5 |
| LogP | 3.2 (estimated) | Moderate lipophilicity |
| Hydrogen Bond Acceptors | 5 | Enhanced solubility |
Properties
IUPAC Name |
[3-(4-fluorophenyl)sulfonylazetidin-1-yl]-(9H-xanthen-9-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18FNO4S/c24-15-9-11-16(12-10-15)30(27,28)17-13-25(14-17)23(26)22-18-5-1-3-7-20(18)29-21-8-4-2-6-19(21)22/h1-12,17,22H,13-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTVAGEDHZLQUCA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2C3=CC=CC=C3OC4=CC=CC=C24)S(=O)(=O)C5=CC=C(C=C5)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18FNO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (3-((4-fluorophenyl)sulfonyl)azetidin-1-yl)(9H-xanthen-9-yl)methanone represents a novel class of azetidine derivatives that have garnered attention for their potential biological activities. This article delves into the biological activities associated with this compound, highlighting its mechanisms, pharmacological effects, and relevant case studies.
Chemical Structure
The structure of this compound can be represented as follows:
This compound features an azetidine ring substituted with a sulfonyl group and a xanthene moiety, which is crucial for its biological activity.
Research indicates that compounds similar to this compound may exhibit their biological effects through several mechanisms:
- Inhibition of Kinases : Certain azetidine derivatives have been shown to inhibit specific kinases involved in cancer progression, particularly Mer kinase, which is implicated in various cancers including leukemia .
- Selective Receptor Modulation : The compound may act as a selective estrogen receptor modulator (SERM), influencing estrogen pathways relevant to hormone-sensitive cancers .
- Antioxidant Activity : The xanthene structure is known for its antioxidant properties, potentially mitigating oxidative stress in cellular environments.
Table 1: Summary of Biological Activities
| Activity Type | Effect/Observation | Reference |
|---|---|---|
| Anticancer | Inhibition of Mer kinase | |
| Estrogen receptor modulation | SERM-like activity | |
| Antioxidant properties | Reduction of oxidative stress |
Case Study 1: Anticancer Potential
In a study investigating the effects of azetidine derivatives on cancer cell lines, this compound demonstrated significant cytotoxicity against acute lymphoblastic leukemia cells. The mechanism was attributed to the inhibition of Mer kinase, leading to reduced cell proliferation and increased apoptosis .
Case Study 2: Estrogen Receptor Modulation
Another research effort focused on the compound's interaction with estrogen receptors. It was found that the compound could selectively modulate estrogen receptor activity, suggesting potential therapeutic applications in hormone-related disorders .
Case Study 3: Antioxidant Effects
A comparative study highlighted the antioxidant capabilities of compounds with similar structures. The xanthene moiety was identified as a key contributor to the reduction of reactive oxygen species (ROS) in vitro, indicating potential protective effects against oxidative damage .
Scientific Research Applications
Medicinal Chemistry Applications
- Anticancer Activity
-
Neuropathic Pain Management
- Research into related aryl sulfoxides has shown promise as reversible inhibitors of enzymes like monoacylglycerol lipase (MAGL), which are implicated in pain pathways. This suggests that (3-((4-fluorophenyl)sulfonyl)azetidin-1-yl)(9H-xanthen-9-yl)methanone may have potential in managing neuropathic pain .
- Inflammation Reduction
Biochemical Applications
-
Enzyme Inhibition Studies
- The sulfonamide functional group is often associated with enzyme inhibition. This compound could serve as a lead structure for developing inhibitors targeting specific enzymes involved in metabolic pathways or disease processes.
- Structure–Activity Relationship (SAR) Studies
Pharmacological Insights
-
Drug Development
- As a potential drug candidate, this compound could be developed into formulations targeting specific diseases such as cancer or chronic pain conditions. Its pharmacokinetic properties will need thorough investigation to assess absorption, distribution, metabolism, and excretion (ADME) profiles.
-
Combination Therapies
- Given its mechanism of action, this compound might be effective in combination therapies where it can enhance the efficacy of existing treatments while potentially reducing side effects associated with higher doses of conventional drugs.
Case Studies and Research Findings
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Sulfonyl-Containing Heterocycles
Compounds such as 1-(Bis(4-Fluorophenyl)methyl)-4-((4-sulfamoylaminophenyl)sulfonyl)piperazine (6i) and N-(2-(4-(bis(4-Fluorophenyl)methyl)piperazin-1-yl)-2-oxoethyl)-3-(sulfamoylamino)benzenesulfonamide (6l) () share the 4-fluorophenyl sulfonyl motif but differ in core heterocycles (piperazine vs. azetidine). Key distinctions include:
- Melting Points : Azetidine derivatives typically exhibit lower melting points than piperazine analogs (e.g., 132–230°C for compounds), though direct data for the target compound is unavailable .
- Synthesis Yields : Sulfonylation reactions in similar compounds achieve moderate to high yields (40–85%), suggesting comparable efficiency for the target compound’s synthesis .
Table 1: Physicochemical Properties of Sulfonyl-Containing Compounds
Xanthene-Based Analogs
The xanthen-9-yl methanone group distinguishes the target compound from derivatives like 9-(4-Methoxyphenyl)-9H-xanthen-9-ol () and 1,3,5,8-tetrahydroxy-2,4-bis(3-methylbut-2-en-1-yl)-9H-xanthen-9-one (). Key comparisons include:
Sulfonic Acid Derivatives in Pharmaceuticals
The 4-fluorophenyl sulfonyl group is critical in pharmaceuticals like bicalutamide, synthesized from intermediates such as (-)-3-[(4-fluorophenyl)sulfonyl]-2-hydroxy-2-methylpropionic acid (). Comparatively, the target compound’s azetidine-xanthene scaffold may offer novel pharmacokinetic profiles:
Research Findings and Implications
- Structural Characterization : The target compound would likely require NMR (1H, 13C, 19F) and mass spectrometry for verification, as seen in ’s protocols .
- Crystallography: Xanthene-containing compounds often form monoclinic crystals (e.g., P21/c space group in ), suggesting similar crystallinity for the target compound .
Q & A
Q. What synthetic methodologies are commonly employed to synthesize (3-((4-fluorophenyl)sulfonyl)azetidin-1-yl)(9H-xanthen-9-yl)methanone?
Answer: A two-step approach is typically used:
Azetidine sulfonylation : React 3-azetidinyl derivatives with 4-fluorophenylsulfonyl chloride under basic conditions (e.g., K₂CO₃ in DMSO) to form the sulfonylated azetidine intermediate .
Xanthene coupling : Attach the 9H-xanthen-9-yl group via nucleophilic substitution or Friedel-Crafts acylation. Microwave-assisted synthesis can enhance reaction efficiency and yield .
Key considerations : Monitor reaction progress using TLC and purify intermediates via column chromatography (silica gel, hexane/ethyl acetate gradient).
Q. How is the molecular structure of this compound validated experimentally?
Answer:
Q. What are the solubility and stability profiles of this compound under standard laboratory conditions?
Answer:
- Solubility : Soluble in polar aprotic solvents (DMSO, DMF) but poorly in water. Pre-saturate solvents with inert gas (N₂) to avoid hydrolysis .
- Stability : Store at –20°C in amber vials; decompose above 150°C (DSC analysis recommended for precise thermal profiling) .
Advanced Research Questions
Q. How can researchers resolve contradictions between computational and experimental spectroscopic data?
Answer:
- Density Functional Theory (DFT) : Optimize geometry at the B3LYP/6-311+G(d,p) level and compare calculated NMR shifts with experimental data .
- Hirshfeld surface analysis : Identify discrepancies in hydrogen bonding or π-stacking interactions that may affect spectral assignments .
Example : If experimental ¹³C NMR shows unexpected deshielding, analyze crystal packing effects (e.g., C–H⋯O interactions) using Mercury software .
Q. What strategies optimize reaction yields in multi-step syntheses involving fluorinated intermediates?
Answer:
- Design of Experiments (DOE) : Vary parameters (temperature, catalyst loading) to identify optimal conditions. For example:
| Parameter | Range Tested | Optimal Value | Impact on Yield |
|---|---|---|---|
| Reaction Temp. | 80–120°C | 110°C | +22% |
| Catalyst (Pd(OAc)₂) | 0.5–5 mol% | 3 mol% | +15% |
Q. How do structural analogs of this compound compare in biological activity?
Answer: Compare analogs via molecular docking (e.g., AutoDock Vina) and in vitro assays :
| Analog Substituent | Target (e.g., Enzyme X) | IC₅₀ (μM) | Selectivity Ratio |
|---|---|---|---|
| 4-Fluorophenyl sulfonyl | 0.45 ± 0.02 | 1:12 | |
| 4-Chlorophenyl sulfonyl | 1.20 ± 0.15 | 1:5 | |
| Non-fluorinated sulfonyl | >10 | N/A |
Insight : Fluorine enhances binding affinity via electrostatic interactions but may reduce solubility .
Q. What advanced techniques characterize electronic properties for material science applications?
Answer:
- Cyclic Voltammetry (CV) : Measure oxidation/reduction potentials (e.g., HOMO/LUMO gaps) in acetonitrile with 0.1 M TBAPF₆ .
- UV-Vis Spectroscopy : Analyze π→π* transitions; compare with TD-DFT calculations to correlate optical properties with structure .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
